1-(Chloromethyl)-1-methylcyclopropane

Description

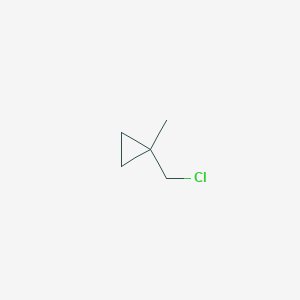

1-(Chloromethyl)-1-methylcyclopropane is a cyclopropane derivative featuring a chloromethyl (-CH₂Cl) and a methyl (-CH₃) group attached to the strained three-membered cyclopropane ring.

Properties

IUPAC Name |

1-(chloromethyl)-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(4-6)2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWLGISFTGYHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504854 | |

| Record name | 1-(Chloromethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-77-0 | |

| Record name | 1-(Chloromethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Methylcyclopropene as a Precursor

- 1-Methylcyclopropene can be synthesized by reacting 3-chloro-2-methylpropene with sodamide under controlled conditions, as reported by Farley and Applequist (1965). This reaction requires careful handling due to the high reactivity and polymerization tendency of 1-methylcyclopropene gas.

- To stabilize and store 1-methylcyclopropene, it is often adsorbed onto porous carriers such as activated carbon, zeolite, or molecular sieves suspended in a preserving liquid (e.g., water or alcohols). This method reduces polymerization and allows controlled release of the compound.

Chloromethylation Process

- The chloromethyl group can be introduced by halogenation of methylcyclopropane derivatives or by converting hydroxymethyl or other functional groups to chloromethyl via reagents like thionyl chloride or phosphorus pentachloride.

- A typical approach involves preparing 1,1-cyclopropyldimethanol, converting it to 1-(bromomethyl)cyclopropyl derivatives, and then substituting bromine with chlorine or directly chlorinating the methyl group.

Detailed Preparation Method from Patent CN102440237B

This patent describes a method for preparing 1-methylcyclopropene, which is closely related to 1-(chloromethyl)-1-methylcyclopropane, focusing on stabilization and storage but also relevant for synthesis steps:

| Step | Description |

|---|---|

| 1 | Purify and activate porous carrier (activated carbon, zeolite, silica gel, etc.) by acid washing and heating at 600–800 °C for 1 hour. |

| 2 | Suspend the activated porous carrier in a preserving liquid (water, methanol, ethanol, etc.). |

| 3 | Pass 1-methylcyclopropene gas under inert atmosphere into the suspension with agitation until adsorption equilibrium is reached. |

| 4 | Add polymerization inhibitors such as 1,4-benzoquinone or methylnaphthohydroquinone to prevent polymerization. |

| 5 | Store the preparation in airtight, dark conditions to maintain stability. |

This method achieves over 8% adsorption of 1-methylcyclopropene by weight of the porous carrier, with purity above 98.6% upon release. The approach is environmentally friendly and suitable for large-scale applications.

Preparation via Conversion of 1,1-Cyclopropyldimethanol Derivatives (Patent US7271268B1)

This patent outlines a multi-step synthesis route relevant to chloromethylcyclopropane derivatives:

| Step | Reaction Details |

|---|---|

| (a) | React 1,1-cyclopropyldimethanol with acetic anhydride in the presence of pyridine in methylene chloride to form cyclopropane-1,1-diylbis(methylene) diacetate. |

| (b) | Treat the diacetate with hydrogen bromide (HBr) and glacial acetic acid to obtain 1-(bromomethyl)cyclopropyl derivatives. |

| (c) | Substitute bromine with chlorine or convert to chloromethyl group via halogen exchange or chlorination reactions. |

The process is conducted under controlled temperatures (30–130 °C) with bases such as sodium hydroxide or potassium carbonate in alcoholic solvents. Purification involves acidification, extraction, crystallization, and vacuum distillation to achieve high purity (>95%) products.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The polymerization tendency of cyclopropene and related compounds necessitates the use of polymerization inhibitors and inert atmospheres during synthesis and storage.

- Porous carrier adsorption methods allow for safer handling and prolonged shelf life of reactive intermediates.

- The halogenation steps must be carefully controlled to avoid ring strain-induced side reactions.

- The use of mixed acid washing and high-temperature activation of carriers improves adsorption efficiency and purity of the final product.

- The multi-step synthesis involving diacetate intermediates provides a route to high-purity chloromethylcyclopropane derivatives suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylcyclopropane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Alcohols, amines, thioethers.

Oxidation: Carboxylic acids, aldehydes.

Reduction: Methylcyclopropane.

Scientific Research Applications

Chemical Properties and Structure

1-(Chloromethyl)-1-methylcyclopropane (CMMC) has a unique cyclopropane structure characterized by a chloromethyl group, which enhances its electrophilic properties. The compound's formula is CHCl, and it can undergo various chemical reactions such as substitution, oxidation, and reduction. These reactions allow the compound to serve as an intermediate in the synthesis of more complex molecules.

Types of Reactions

- Substitution Reactions : The chloromethyl group can be substituted with nucleophiles (e.g., amines, alcohols).

- Oxidation Reactions : Can be oxidized to form alcohols or carboxylic acids.

- Reduction Reactions : Reduction yields the corresponding methyl derivative.

Common Reagents and Conditions

- Substitution : Nucleophiles like sodium azide in polar aprotic solvents.

- Oxidation : Using potassium permanganate or chromium trioxide.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry

One of the most promising applications of this compound is in the field of medicinal chemistry. Compounds derived from chloromethyl cyclopropanes have shown antiviral properties. For instance, research indicates that modifications of the chloromethyl group can enhance efficacy against respiratory syncytial virus (RSV), suggesting potential therapeutic applications for viral infections .

Case Study 1: Antiviral Compound Development

A recent study synthesized a series of chloromethyl cyclopropanes demonstrating promising activity against RSV. Modifications to the chloromethyl group significantly enhanced antiviral efficacy while maintaining low toxicity levels .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for preparing more complex molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups into the cyclopropane framework.

Case Study 2: Synthesis of Cyclopropyl-Based Pharmaceuticals

Research focused on using this compound as an intermediate led to successful nucleophilic substitutions that resulted in compounds with improved pharmacokinetic profiles compared to existing drugs .

Material Science

The unique structure of this compound also finds applications in material science. It can act as a monomer or cross-linking agent in polymer synthesis, enhancing mechanical properties and thermal stability.

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-methylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of more stable compounds .

Molecular Targets and Pathways:

Nucleophilic Substitution: The chloromethyl group is attacked by nucleophiles, leading to the formation of new bonds.

Electrophilic Addition: The cyclopropane ring can react with electrophiles, resulting in ring-opening and formation of new products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-(Chloromethyl)-1-methylcyclopropane and other cyclopropane derivatives:

Key Observations :

Physical Properties

While exact data for this compound are unavailable, comparisons can be drawn:

- Molecular Weight : Expected to be lower (~118 g/mol) than sulfonyl or carboxylate derivatives (e.g., 212.65 g/mol for methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, ) due to the absence of heavy atoms like sulfur .

- Purity and Stability : Halogenated cyclopropanes like 1-Chloro-1-methylcyclopentane (95% purity, ) are typically stabilized by inert storage conditions, suggesting similar handling requirements for the target compound .

Biological Activity

1-(Chloromethyl)-1-methylcyclopropane is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure with a chloromethyl group attached. This unique arrangement contributes to its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes, potential therapeutic applications, and toxicological implications.

- Enzyme Interaction : Studies indicate that this compound may interact with specific enzymes, potentially inhibiting or activating their functions. For instance, it has been shown to affect cytochrome P450 enzymes which are crucial for drug metabolism and detoxification processes.

- Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. Research suggests that it can influence the phosphorylation states of proteins such as Akt and ERK, which are vital for cellular survival and growth.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways .

- Neurotoxicity Assessment : Research has highlighted the neurotoxic potential of this compound, particularly in models assessing its impact on neuronal cells. It has been observed to disrupt mitochondrial function, leading to increased oxidative stress and subsequent cell death .

- Metabolic Studies : Investigations into the metabolic pathways involving this compound reveal that it undergoes biotransformation via cytochrome P450 enzymes, producing metabolites that may also exhibit biological activity .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-1-methylcyclopropane, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using nucleophilic substitution or elimination reactions. For example:

- Nucleophilic substitution : Reacting 1-methylcyclopropanol with chlorinating agents (e.g., HCl in methanol/ethanol) under reflux (60–80°C) yields the target compound. Polar solvents enhance reaction efficiency by stabilizing transition states .

- Elimination : Using strong bases like KOtBu in aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) can minimize side products like cyclopropene derivatives .

Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Gas chromatography (GC) or NMR monitoring is recommended to track intermediate formation.

Q. How can the structure of this compound be confirmed experimentally?

Structural characterization involves:

- NMR spectroscopy : H NMR shows distinct signals for cyclopropane protons (δ 0.8–1.5 ppm) and chloromethyl groups (δ 3.5–4.0 ppm). C NMR confirms cyclopropane carbons (δ 10–20 ppm) and chlorinated carbon (δ 40–50 ppm) .

- Mass spectrometry : Electron ionization (EI-MS) reveals the molecular ion peak (m/z ~104 for CHCl) and fragmentation patterns consistent with cyclopropane ring stability .

- X-ray crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and spatial arrangement of substituents .

Q. What are the key stability considerations for handling this compound?

The compound is sensitive to:

- Light and heat : Prolonged exposure can trigger ring-opening reactions. Store in amber vials at –20°C under inert gas (N/Ar) .

- Moisture : Hydrolysis may form 1-methylcyclopropanol. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions .

Safety protocols mandate fume hood use, PPE (gloves, goggles), and spill containment measures due to potential HCl release .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

- Steric effects : The methyl group adjacent to the chloromethyl moiety increases steric hindrance, favoring SN2 mechanisms over SN1 in nucleophilic substitutions. Computational studies (DFT) show transition-state energy barriers increase by 15–20% compared to less hindered analogs .

- Electronic effects : The electron-withdrawing chlorine atom polarizes the C-Cl bond, enhancing electrophilicity. In ring-opening with Grignard reagents, regioselectivity favors attack at the chlorinated carbon, forming substituted cyclopropanes .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

- Quantum chemistry (DFT) : Accurately calculates bond dissociation energies (e.g., C-Cl: ~340 kJ/mol) and dipole moments (~2.1 D), aiding in solvent selection .

- QSPR models : Predict logP (1.8 ± 0.2) and aqueous solubility (0.5 mg/mL at 25°C) for bioavailability studies .

- Molecular dynamics (MD) : Simulates diffusion coefficients in polar solvents, critical for reaction kinetics .

Q. What role does this compound play in synthesizing bioactive cyclopropane derivatives?

The compound serves as a precursor for:

- Pharmaceutical intermediates : React with amines to form cyclopropylamine derivatives (e.g., antiviral agents). For example, coupling with 1-cyclopropyl-2-methylpropan-1-amine yields hydrochlorides with potential CNS activity .

- Agrochemicals : Chlorine substitution with thiocyanate (KSCN) produces thiocyclopropanes, investigated as fungicides .

Reaction optimization (e.g., 80% yield in DMF at 60°C) requires monitoring by LC-MS to avoid over-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.